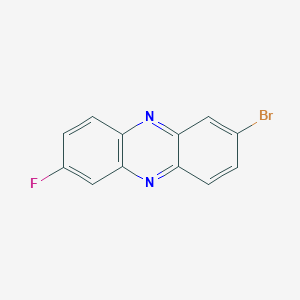

2-Bromo-7-fluorophenazine

Description

Historical Context and Evolution of Phenazine (B1670421) Research in Medicinal and Chemical Sciences

The history of phenazine research dates back to the mid-19th century with the observation of "blue pus" in wound dressings, a phenomenon later attributed to the phenazine derivative pyocyanin (B1662382) produced by the bacterium Pseudomonas aeruginosa. nih.gov This discovery marked the beginning of a long journey of isolating, identifying, and studying phenazine compounds. Initially, research focused on their properties as pigments and dyes. wikipedia.org However, the discovery of the antibiotic properties of naturally occurring phenazines in the early 20th century shifted the focus towards their potential medicinal applications. taylorandfrancis.comnih.gov

Over the decades, the field has evolved significantly. Early research was largely centered on the isolation and structural elucidation of new phenazine natural products from various microbial sources, including bacteria and archaea. nih.govnih.gov This led to the identification of over 100 natural phenazine compounds and more than 6,000 synthetic derivatives. mdpi.com The advent of modern analytical techniques, such as spectroscopy and X-ray crystallography, greatly facilitated the characterization of these molecules.

The mid-20th century saw a surge in the synthesis of phenazine derivatives, driven by the desire to understand structure-activity relationships and to develop new therapeutic agents. mdpi.com This era of synthetic exploration expanded the chemical space of phenazines and led to the discovery of compounds with a wide range of biological activities, including antimicrobial, anticancer, and antiparasitic properties. mdpi.comnih.gov More recently, research has delved into the biosynthesis of phenazines, uncovering the intricate enzymatic pathways that microorganisms use to construct these complex molecules from precursors like chorismic acid. nih.gov

Significance of Phenazine Scaffolds in Modern Chemical Biology

The phenazine scaffold is of considerable importance in modern chemical biology due to its versatile chemical and biological properties. The planar, aromatic nature of the phenazine ring system allows it to intercalate into DNA, a mechanism that contributes to the cytotoxic effects of some phenazine-based anticancer agents. taylorandfrancis.com Furthermore, the nitrogen atoms in the pyrazine (B50134) ring can be readily protonated or alkylated, and the benzene (B151609) rings can be substituted with various functional groups, allowing for the fine-tuning of their electronic and steric properties. mdpi.com

One of the most significant features of phenazines is their redox activity. They can undergo reversible oxidation-reduction reactions, enabling them to act as electron shuttles in biological systems. nih.gov This property is central to their roles as virulence factors in pathogenic bacteria and as respiratory pigments. nih.gov In the context of drug development, this redox cycling can lead to the generation of reactive oxygen species (ROS), which can induce oxidative stress and kill microbial or cancer cells.

The ability of phenazines to modulate biological pathways has made them valuable tools for chemical biologists. They have been used as probes to study cellular processes, such as quorum sensing in bacteria, where they can interfere with cell-to-cell communication. nih.gov Additionally, the fluorescent properties of some phenazine derivatives have been exploited in the development of sensors for detecting specific biomolecules or changes in the cellular environment. mdpi.com The discovery that halogenated phenazines can eradicate bacterial biofilms, which are notoriously resistant to conventional antibiotics, has opened up new avenues for combating chronic infections. nih.govnih.govnih.gov

Rationale for Academic Investigation into Asymmetrically Halogenated Phenazines: The Case of 2-Bromo-7-fluorophenazine

The investigation into asymmetrically halogenated phenazines, such as this compound, is driven by the quest for novel compounds with enhanced and selective biological activities. Halogenation has been shown to be a powerful strategy for modifying the physicochemical and biological properties of phenazine derivatives. mdpi.com The introduction of halogen atoms can influence factors such as lipophilicity, metabolic stability, and the electronic character of the phenazine core, all of which can impact their therapeutic potential.

The rationale for focusing on asymmetric halogenation stems from the desire to create more complex and finely-tuned molecules. Symmetrically substituted phenazines have been extensively studied, but asymmetric substitution patterns offer the potential for greater control over the molecule's interaction with its biological target. The differential electronegativity and size of different halogen atoms (in this case, bromine and fluorine) can create a unique electronic and steric profile that may lead to improved potency, selectivity, or pharmacokinetic properties. acs.org

The specific case of this compound represents a deliberate design choice to explore the effects of this particular asymmetric halogenation pattern. The presence of a bromine atom at one position and a fluorine atom at another introduces a distinct dipole moment and alters the electron distribution across the phenazine scaffold. This can influence how the molecule binds to its target protein or interacts with cellular membranes. Research into such compounds is aimed at understanding these structure-activity relationships in detail, with the ultimate goal of developing new therapeutic agents that can overcome challenges such as drug resistance. nih.govnih.gov For example, studies on other halogenated phenazines have demonstrated their ability to target multidrug-resistant bacteria and even slow-growing organisms like Mycobacterium tuberculosis. nih.gov The systematic investigation of asymmetrically halogenated phenazines like this compound is therefore a logical and promising direction in the ongoing effort to expand the therapeutic utility of the phenazine scaffold.

Properties

IUPAC Name |

2-bromo-7-fluorophenazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6BrFN2/c13-7-1-3-9-11(5-7)15-10-4-2-8(14)6-12(10)16-9/h1-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQQFKJMBSPIPKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)N=C3C=CC(=CC3=N2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6BrFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of 2 Bromo 7 Fluorophenazine and Relevant Derivatives

Exploration of Molecular Mechanisms of Action in Biological Contexts

The biological activity of many phenazine (B1670421) derivatives is intrinsically linked to their capacity for redox cycling. This process involves the alternating reduction and oxidation of the phenazine core, which can lead to the generation of reactive oxygen species (ROS) and interfere with cellular redox homeostasis. In biological systems, phenazines can accept electrons from cellular reductants, such as NAD(P)H, and transfer them to an acceptor, which is often molecular oxygen. nih.gov This transfer results in the formation of superoxide (B77818) radicals and other ROS, which can damage cellular components.

Endogenous phenazines produced by bacteria like Pseudomonas aeruginosa have been shown to support anaerobic survival by facilitating redox balancing, which enables the generation of ATP through substrate-level phosphorylation. nih.govnih.govcaltech.edubohrium.com This process is crucial for maintaining a proton-motive force across the cell membrane. nih.govcaltech.edubohrium.com The ability of phenazines to cross cell membranes allows them to act as extracellular electron shuttles, linking intracellular metabolism to extracellular electron acceptors. nih.gov

A significant feature of certain halogenated phenazine derivatives is their selective toxicity towards hypoxic cells, which are characteristic of solid tumor microenvironments. nih.govresearchgate.netnih.gov This hypoxia-selectivity is a cornerstone of their potential as anticancer agents. The underlying chemical principle hinges on a bioreductive activation process that is favored under low-oxygen conditions.

Under normoxic (normal oxygen) conditions, a reduced phenazine radical can be readily re-oxidized back to its original state by molecular oxygen, completing a futile redox cycle with minimal net production of cytotoxic species. However, in the oxygen-deficient environment of a tumor, this re-oxidation is suppressed. This allows for further reduction of the phenazine to a more stable and cytotoxic form, or for the reduced radical to exert its toxic effects directly. researchgate.net

For instance, phenazine 5,10-dioxides are a class of bioreductive prodrugs that undergo selective activation in hypoxic tumor cells to form cytotoxic species. researchgate.netnih.gov Studies have shown that for some of these derivatives, the production of hydroxyl radicals (•OH) occurs exclusively under hypoxic conditions. nih.gov The selective cytotoxicity of compounds like 7(8)-bromo-2-hydroxyphenazine 5,10-dioxide has been directly linked to this hypoxia-specific generation of damaging radicals. nih.govnih.gov This targeted activation minimizes damage to healthy, well-oxygenated tissues, a desirable characteristic for chemotherapeutic agents. The presence of elevated levels of specific reductases in hypoxic tumor regions further facilitates this selective activation. nih.govnih.gov

The planar aromatic structure of the phenazine core makes it an ideal candidate for intercalation into DNA. nih.govnih.gov This mode of interaction involves the insertion of the flat phenazine ring system between the base pairs of the DNA double helix. Such intercalation can disrupt DNA replication and transcription, leading to cytotoxic effects. mdpi.com Spectroscopic and viscometric studies on various phenazine derivatives have confirmed their ability to act as potent DNA intercalators. nih.govnih.gov The binding can thermally stabilize the DNA duplex structure. nih.gov Depending on the substituents on the phenazine ring, different variants of intercalation are possible, influencing the orientation of the chromophore within the intercalation site. nih.gov

Beyond DNA intercalation, phenazine derivatives have been reported to inhibit various enzymes. nih.gov For example, some phenazines show inhibitory activity against enzymes like topoisomerase I and II. mdpi.com The ability to inhibit enzymes is often related to the specific structural features of the phenazine derivative, which allow it to bind to the active site or allosteric sites of the enzyme. For instance, the design of ligands targeting the phenazine biosynthesis enzyme PhzF has been explored as a strategy to reduce the virulence of pathogens like Pseudomonas aeruginosa. nih.gov The interaction with enzymes can also be linked to the redox properties of the phenazines.

Theoretical and Computational Chemistry Studies

Quantum mechanical calculations, particularly those using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are powerful tools for investigating the electronic structure and reactivity of phenazine-based molecules. researchgate.net These calculations can provide insights into the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which are crucial for understanding the electronic properties and reactivity of the compounds. researchgate.net

For phenazine derivatives designed for applications like dye-sensitized solar cells, DFT calculations have been used to predict their band gaps and absorption spectra. researchgate.net These theoretical predictions help in designing molecules with desired electronic properties for efficient electron transfer. researchgate.net In the context of biological activity, quantum chemical calculations can help in understanding the redox potentials of phenazine derivatives and their propensity to accept electrons, which is a key step in their bioreductive activation. While specific calculations for 2-bromo-7-fluorophenazine were not found, the principles from studies on other phenazine-based systems are directly applicable.

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand, such as a phenazine derivative, and its biological target, like DNA or a protein. These simulations can elucidate the specific binding modes and conformations that are energetically favorable.

For DNA-intercalating drugs, MD simulations can reveal the pathway of intercalation, whether it occurs through the major or minor groove of the DNA. rsc.org These simulations have shown that the process of intercalation can be complex, involving desolvation and entropic changes. rsc.org The stability of the intercalated complex and the barriers to intercalation and de-intercalation can be estimated from the free energy landscape constructed from these simulations. rsc.org

In the context of enzyme inhibition, MD simulations can be used to study the binding of phenazine derivatives to the active site of an enzyme. This can help in understanding the specific interactions, such as hydrogen bonds or hydrophobic interactions, that stabilize the ligand-enzyme complex. Such insights are valuable for the rational design of more potent and selective inhibitors. While direct MD simulation results for this compound are not available in the provided search results, the methodologies have been applied to similar systems, such as ruthenium complexes with phenazine-type ligands binding to DNA. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Biological Potential

Quantitative Structure-Activity Relationship (QSAR) modeling serves as a crucial computational tool in medicinal chemistry to forecast the biological potential of novel compounds. nih.govatlantis-press.com These models establish a mathematical correlation between the chemical structures of a series of compounds and their verified biological activities. nih.gov For phenazine derivatives, which are known for a wide spectrum of biological activities including anticancer and antibacterial properties, QSAR studies can guide the synthesis of more potent and selective agents. nih.govmdpi.com

A QSAR study on a series of halogenated phenazines, including this compound, would aim to identify the key molecular features that govern their biological efficacy. The process involves calculating various molecular descriptors that quantify physicochemical properties such as lipophilicity (LogP), electronic effects (e.g., dipole moment), and steric factors (e.g., molecular weight). nih.gov These descriptors are then correlated with a measured biological response, such as the half-maximal inhibitory concentration (IC₅₀), using statistical methods like multiple linear regression (MLR) or partial least squares (PLS). nih.gov

While a specific, experimentally validated QSAR model for this compound is not publicly documented, a hypothetical model can be constructed for illustrative purposes. This model would predict the anticancer activity of a set of phenazine derivatives.

Hypothetical QSAR Data for Anticancer Activity of Phenazine Derivatives

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes to demonstrate QSAR principles.

A potential QSAR equation derived from such data might be: Log(1/IC₅₀) = 0.95 * LogP + 0.40 * Dipole Moment - 0.007 * Molecular Weight + C

This hypothetical equation suggests that increased lipophilicity (higher LogP) and a greater dipole moment are positively correlated with anticancer activity, while a larger molecular weight has a minor negative influence. Such a model, once validated, could be used to predict the activity of other unsynthesized phenazine derivatives, prioritizing candidates for laboratory investigation.

Analysis of Charge Distribution and Nucleophilicity/Electrophilicity in Phenazine Systems

The electronic characteristics of the phenazine core are fundamental to its chemical reactivity and biological interactions. The distribution of electron density across the molecule dictates its nucleophilic and electrophilic sites. youtube.com In this compound, the electronic landscape is significantly modulated by the two halogen substituents.

Fluorine and bromine are highly electronegative atoms that pull electron density from the aromatic ring through the inductive effect (-I). This electron-withdrawing nature is a key feature of halogenated compounds. acs.orgnih.gov This effect generally increases the electrophilicity of the phenazine ring system, which is already considered electron-deficient due to the two nitrogen atoms. The electron-withdrawing groups make the carbon atoms in the ring more susceptible to attack by nucleophiles. youtube.com

Computational methods, particularly Density Functional Theory (DFT), are employed to model these electronic properties. rsc.orgnih.gov Such calculations can determine the partial atomic charges, revealing that the nitrogen atoms are the most electron-rich centers (nucleophilic), while the carbon atoms, especially those bonded to the halogens, are electron-poor (electrophilic).

The reactivity of a molecule is also described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A lower LUMO energy indicates a greater ability to accept electrons, signifying higher electrophilicity. atlantis-press.comrsc.org Theoretical studies show that halogen substitution on phenazine systems effectively lowers the LUMO energy levels. rsc.org The introduction of both bromine and fluorine in this compound is expected to enhance its electrophilic character compared to the parent phenazine molecule.

Hypothetical Calculated Electronic Properties of Phenazine Derivatives

Disclaimer: The data presented in this table is hypothetical, based on general principles from computational studies, and is for illustrative purposes.

The hypothetical data shows a trend where halogenation lowers both HOMO and LUMO energies. The significantly lowered LUMO energy for this compound suggests it is a stronger electrophile than unsubstituted phenazine. The primary nucleophilic sites on the molecule are the nitrogen atoms, which can engage with electrophiles, while the electrophilic sites are the electron-deficient carbon atoms of the ring system, making them targets for nucleophilic attack.

Table of Compounds Mentioned

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., ¹H NMR, ¹³C NMR, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 2-Bromo-7-fluorophenazine. Through the analysis of ¹H, ¹³C, and ¹⁹F NMR spectra, the precise connectivity and chemical environment of each atom in the molecule can be established.

¹H NMR: The proton NMR spectrum of this compound is expected to exhibit a series of aromatic signals. The protons on the phenazine (B1670421) core will show distinct chemical shifts and coupling patterns influenced by the electron-withdrawing effects of the bromine and fluorine atoms. The number of signals, their multiplicity (singlet, doublet, triplet, etc.), and their integration values provide critical information for assigning each proton to its specific position on the phenazine ring system.

¹³C NMR: The carbon-13 NMR spectrum provides information on all the unique carbon atoms within the molecule. The chemical shifts of the carbon atoms are sensitive to their local electronic environment. The carbons directly bonded to the electronegative bromine and fluorine atoms are expected to show characteristic downfield shifts. Broadband proton-decoupled ¹³C NMR spectra will show a series of singlets, with their chemical shifts corroborating the substitution pattern.

¹⁹F NMR: Fluorine-19 NMR is a highly sensitive technique that provides specific information about the fluorine-containing part of the molecule. For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance, as there is only one fluorine atom. The chemical shift of this signal is indicative of the electronic environment around the fluorine atom on the phenazine ring. Furthermore, coupling between the ¹⁹F nucleus and nearby ¹H and ¹³C nuclei can provide additional structural insights.

| NMR Data for this compound (Predicted) | |

| Nucleus | Expected Chemical Shift Range (ppm) |

| ¹H | 7.0 - 9.0 |

| ¹³C | 110 - 150 |

| ¹⁹F | -100 to -130 (relative to CFCl₃) |

Mass Spectrometry Techniques (e.g., High-Resolution Mass Spectrometry – HRMS) for Molecular Formula Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) is particularly valuable for confirming the molecular formula of this compound with high accuracy.

By precisely measuring the mass-to-charge ratio (m/z) of the molecular ion, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. The exact mass of this compound can be calculated based on the most abundant isotopes of its constituent elements (carbon, hydrogen, nitrogen, bromine, and fluorine). The experimentally determined mass from an HRMS analysis should match the calculated theoretical mass to within a few parts per million (ppm), providing unambiguous confirmation of the molecular formula C₁₂H₆BrFN₂. The isotopic pattern observed in the mass spectrum, particularly the characteristic signature of the bromine atom (¹⁹Br and ⁸¹Br isotopes in approximately a 1:1 ratio), further supports the identification of the compound.

| HRMS Data for this compound | |

| Molecular Formula | C₁₂H₆BrFN₂ |

| Calculated Monoisotopic Mass | 275.9725 u |

| Expected [M+H]⁺ | 276.9803 u |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within a molecule. The UV-Vis spectrum of this compound will reveal characteristic absorption bands that are a signature of its extended π-conjugated system. The phenazine core is known to exhibit strong π-π* transitions, and the positions and intensities of these absorption bands can be influenced by the nature and position of the substituents. The bromo and fluoro groups, through their electronic effects, can cause a shift in the absorption maxima (either a bathochromic/red shift or a hypsochromic/blue shift) compared to the parent phenazine molecule. Analysis of the UV-Vis spectrum provides valuable insights into the electronic structure and extent of conjugation in this compound.

Electrochemical Characterization of Redox Properties

The electrochemical properties of this compound can be investigated using techniques such as cyclic voltammetry (CV). Phenazines are well-known redox-active compounds, capable of undergoing reversible or quasi-reversible reduction and oxidation processes. Cyclic voltammetry can be used to determine the reduction and oxidation potentials of this compound. These potentials are influenced by the electron-withdrawing nature of the bromine and fluorine substituents, which are expected to make the reduction of the phenazine core more favorable. The data obtained from CV, such as the half-wave potentials (E₁/₂), can provide quantitative information about the electron-accepting and electron-donating abilities of the molecule.

Chromatographic Separation Techniques (e.g., HPLC, GC) for Purity Assessment and Isolation

Chromatographic techniques are essential for assessing the purity of a sample of this compound and for its isolation from reaction mixtures.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the separation, identification, and quantification of components in a mixture. For this compound, a reversed-phase HPLC method, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of acetonitrile (B52724) and water), would likely be effective. The retention time of the compound is a characteristic parameter under specific chromatographic conditions and can be used for its identification. The purity of the sample can be determined by the area percentage of the main peak in the chromatogram. A purity of ≥98.0% (HPLC) is often required for chemical reagents. sigmaaldrich.com

Gas Chromatography (GC): Gas chromatography is suitable for the analysis of volatile and thermally stable compounds. Given the likely volatility of this compound, GC could be employed for its purity assessment. In a GC analysis, the compound would be vaporized and passed through a capillary column. The retention time would serve as an identifying characteristic, and the peak area would be proportional to the amount of the compound present.

In some synthetic procedures involving substituted phenazines, Thin-Layer Chromatography (TLC) is used for monitoring the progress of a reaction, for instance, to confirm the consumption of a starting bromide. sigmaaldrich.com

Other Advanced Analytical Techniques Applicable to Complex Organic Structures

Beyond the core techniques, other advanced analytical methods can provide deeper insights into the structure and properties of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy can be used to identify the characteristic functional groups present in the molecule. The spectrum would be expected to show absorptions corresponding to C-H, C=C, C=N, C-Br, and C-F stretching and bending vibrations, providing a fingerprint of the compound.

Computational Chemistry: Density Functional Theory (DFT) and other computational methods can be used to model the structure and predict the spectroscopic properties (NMR, UV-Vis) of this compound. Comparing the calculated data with the experimental results can aid in the interpretation of the spectra and provide a more profound understanding of the molecule's electronic structure.

Applications and Research Trajectories in Chemical Biology and Materials Science

Research on Phenazine (B1670421) Scaffolds as Privileged Structures for Chemical Probe Development

The phenazine core is considered a "privileged scaffold" in medicinal chemistry and chemical biology. This concept refers to molecular frameworks that are capable of binding to multiple, often unrelated, biological targets, making them fertile ground for the development of new bioactive molecules and chemical probes. The rigid, planar, and aromatic nature of the phenazine system allows for diverse functionalization, enabling the fine-tuning of its steric and electronic properties.

Researchers leverage the phenazine scaffold to create libraries of compounds for screening against various biological targets. The ability to systematically modify the core structure, for instance, allows for the creation of diverse collections that can mimic the rigidity of a heterocyclic nucleus while incorporating multiple functional groups. This synthetic tractability makes phenazines ideal for exploring the molecular basis of biological processes and for identifying novel therapeutic leads. Computational studies have analyzed large databases of bioactive compounds, identifying over 200 scaffolds with selectivity for specific target families, some of which are potentially new privileged structures. google.com The phenazine framework, with its extensive history as a core component of natural products and synthetic agents, fits well within this classification, serving as a versatile starting point for designing probes to investigate cellular pathways and protein functions.

Investigation of Halogenated Phenazines in Biofilm Modulation and Antibacterial Research

A significant area of research for halogenated phenazines (HPs), including 2-Bromo-7-fluorophenazine, is their potent activity against bacteria, particularly in the context of biofilms. Bacterial biofilms are communities of cells encased in a self-produced matrix, which confers high tolerance to conventional antibiotics. nih.govrsc.org HPs have emerged as a promising class of agents that can both inhibit the growth of planktonic (free-floating) bacteria and, crucially, eradicate established biofilms. nih.govresearchgate.net

Initial studies identified natural phenazines like the marine-derived 2-bromo-1-hydroxyphenazine as having significantly greater antibacterial potency against Staphylococcus aureus than other phenazine antibiotics like pyocyanin (B1662382). nih.gov Subsequent research, utilizing modular synthetic routes like the Wohl-Aue reaction, has produced extensive libraries of HP analogs. nih.govnih.gov These studies have demonstrated that new HPs, including those with substitutions at the 6-position, exhibit powerful antibacterial activities against multidrug-resistant pathogens such as methicillin-resistant S. aureus (MRSA), methicillin-resistant S. epidermidis (MRSE), and vancomycin-resistant Enterococcus faecium (VRE), with Minimum Inhibitory Concentration (MIC) values as low as 0.003–0.78 µM. nih.gov

The biofilm-eradicating potential of these compounds is a key focus. The Minimum Biofilm Eradication Concentration (MBEC) is the lowest concentration required to kill the biofilm-associated cells. Several HPs have shown potent MBEC values, often significantly lower than traditional antibiotics. For example, 6,8-ditrifluoromethyl-HP demonstrated remarkable biofilm-killing potencies with MBEC values between 0.15–1.17 µM against Gram-positive pathogens. rsc.orgnih.gov Confocal microscopy has confirmed that these compounds can induce significant degradation of the polysaccharide matrix within MRSA biofilms. nih.govresearchgate.net The mechanism of action for some HPs is believed to involve the binding of metal(II) cations, leading to a metal-dependent mode of antibacterial activity. nih.gov

| Compound | Bacterial Strain | Activity Metric | Value (µM) | Reference |

|---|---|---|---|---|

| 2-bromo-1-hydroxyphenazine | S. aureus | MIC | 6.25 | nih.govnih.gov |

| 2,4-dibromo-1-hydroxyphenazine (HP-1) | S. aureus | MIC | 1.56 | nih.govnih.gov |

| 2,4-dibromo-1-hydroxyphenazine (HP-1) | S. aureus Biofilm | MBEC | 100 | nih.govresearchgate.net |

| 6-substituted HPs (general) | MRSA, MRSE, VRE | MIC | 0.003 - 0.78 | nih.gov |

| 6-methyl HP (17) | E. faecium | MIC | 0.15 | nih.gov |

| 6,8-ditrifluoromethyl-HP (15) | Gram-positive pathogens | MBEC | 0.15 - 1.17 | rsc.orgnih.gov |

| Fluorinated Phenazine (5g) | S. aureus, S. epidermidis, E. faecalis Biofilms | MBEC | 4.69 - 6.25 | nih.gov |

Studies on Phenazine Analogs as Inhibitors of Specific Molecular Targets (e.g., Discoidin Domain Receptors 2 - DDR2)

Beyond their antimicrobial properties, phenazine derivatives are being explored as inhibitors of specific mammalian protein targets implicated in diseases like cancer and fibrosis. One such target is the Discoidin Domain Receptor 2 (DDR2), a receptor tyrosine kinase that is activated by collagen and plays a role in cell proliferation, migration, and invasion. nih.govgaintherapeutics.comnih.gov Aberrant DDR2 expression and mutations are found in various cancers, making it an attractive therapeutic target. gaintherapeutics.comnih.gov

A recent patent application disclosed a series of alkoxyphenazine analogues as inhibitors of DDR2 production. nih.govresearchgate.net One example compound from this series was shown to inhibit the production of the DDR2 receptor in HEK293 cells with a half-maximal inhibitory concentration (IC50) of 1.1 µM. nih.gov This indicates that the phenazine scaffold can be effectively tailored to interfere with specific cell signaling pathways. The development of such inhibitors is promising for treating DDR2-mediated diseases, which include not only cancer but also inflammatory conditions and fibrosis. nih.govresearchgate.net

The search for specific DDR2 inhibitors is an active area of research. While some existing multi-target kinase inhibitors like dasatinib (B193332) are potent against DDR2 (IC50 of 5.4 nM), the development of more selective agents, including allosteric inhibitors that block ligand binding, is a key goal to improve safety and efficacy. nih.govnih.gov

| Compound Class | Specific Compound Example | Target | Activity Metric | Value | Reference |

|---|---|---|---|---|---|

| Alkoxyphenazine Analogue | Compound 34 | DDR2 Receptor Production | IC₅₀ | 1.1 µM | nih.gov |

| Thienopyridine Analogue | Dasatinib (7) | DDR2 | IC₅₀ | 5.4 nM | nih.gov |

| Pyridinylpicolinamide | Compound 39 | DDR2 | IC₅₀ | 6.8 nM | nih.gov |

| Allosteric Inhibitor | GT-03842 Analogue (GT-04365) | DDR2 Phosphorylation | IC₅₀ | 3.0 µM | gaintherapeutics.com |

Development of Phenazine Derivatives as Bioreducible Prodrugs for Targeted Activation

A sophisticated strategy in drug development involves creating prodrugs that are inactive until they reach a specific physiological environment, where they are converted into their active form. Phenazine derivatives are well-suited for this approach, particularly for targeting hypoxic (low-oxygen) regions characteristic of solid tumors.

One major class of such prodrugs is the phenazine 5,10-dioxides. nih.gov These N-oxides can be viewed as prodrugs that undergo bioreductive activation. nih.gov In hypoxic environments, enzymes can reduce the N-oxide functionalities, leading to the formation of radical intermediates that can generate cytotoxic species like the hydroxyl radical (˙OH), which in turn damages DNA and other vital cellular components. nih.gov Research on novel derivatives has explored this mechanism, with compounds like 7-fluoro-2-aminophenazine 5,10-dioxide showing hypoxia-selective cytotoxicity. nih.gov

Another approach involves designing nitroarene-based phenazine prodrugs. rsc.org These compounds are engineered to be activated by intracellular nitroreductase (NTR) enzymes, which are often overexpressed in bacteria and certain cancer cells. The prodrug consists of an active HP agent linked to a nitroarene moiety via a cleavable linker, such as a sulfonate ester. NTR enzymes reduce the nitro group, triggering a cascade that releases the active HP compound. This strategy aims to mitigate off-target effects, improve water solubility, and achieve bacterial-specific activation. rsc.org In one study, an HP-nitroarene prodrug released 70.1% of its active parent HP compound after 16 hours in the presence of NTR, compared to only 6.8% without the enzyme. rsc.org

To improve the solubility and bioavailability of hydrophobic compounds like many phenazine derivatives, advanced formulation strategies are being developed. These include encapsulation within nanocarriers such as polymeric micelles and dendrimers.

Polymeric Micelles: These are self-assembling core-shell nanostructures formed from amphiphilic block copolymers in an aqueous solution. nih.govnih.gov The hydrophobic core can effectively encapsulate poorly water-soluble drugs, while the hydrophilic shell provides stability in biological fluids and can be modified for targeted delivery. nih.govmdpi.com This approach has been applied to phenazine derivatives to overcome solubility issues. For instance, a hydrophobic phenazine derivative (#14) was successfully encapsulated in nanoparticles based on nucleoside-lipids (a form of polymeric micelle), which improved its solubility and intracellular delivery for anticancer applications. mdpi.comresearchgate.net These nanoformulations can be designed to respond to specific stimuli, such as the lower pH of a tumor microenvironment, to trigger the release of the encapsulated drug. nih.gov

Dendrimers: Dendrimers are highly branched, monodisperse macromolecules with a well-defined, three-dimensional architecture. mdpi.commdpi.com They are synthesized layer-by-layer from a central core, resulting in generations (G1, G2, etc.) of increasing size and surface functional group density. mdpi.commdpi.com The internal cavities of dendrimers can host guest molecules, while their surface can be tailored to control properties like solubility and biocompatibility. researchgate.net Poly(amidoamine) (PAMAM) and Poly(propylenimine) (PPI) dendrimers have been studied as nanocarriers for a 7-bromo-2-hydroxy-phenazine N5,N10-dioxide. nih.gov The study found that amino-terminated dendrimers were particularly effective at enhancing the solubility of the phenazine derivative, likely through electrostatic interactions, creating a stable and non-cytotoxic formulation suitable for a drug delivery system. nih.gov

Exploration of this compound in Advanced Materials Science Research (e.g., Organic Electronics, Photovoltaics)

The highly conjugated, planar structure of the phenazine core makes its derivatives attractive candidates for applications in materials science, particularly in the field of organic electronics. The introduction of halogen atoms, such as in this compound, can significantly tune the electronic properties of the molecule, including the HOMO and LUMO energy levels.

Halogenated phenazine derivatives have been specifically investigated as n-type semiconductors for use in organic field-effect transistors (OFETs). uni-heidelberg.deresearchgate.net The nitrogen atoms in the phenazine ring lower the energy of the frontier molecular orbitals, which facilitates electron injection and transport. uni-heidelberg.de Studies on dithienophenazine derivatives, including 9,10-dihalo-derivatives, show that these materials form extensive π–π interactions in the solid state, a key requirement for efficient charge transport. rsc.orgiucr.org Fluorinated phenazines, in particular, exhibit interesting electronic properties that make them candidates for n-type organic semiconductors. researchgate.net

In the area of photovoltaics, phenazine derivatives are being engineered as components of organic solar cells (OSCs) and perovskite solar cells (PSCs). They can be used as non-fullerene acceptors (NFAs) in OSCs or as hole transport materials (HTMs) in PSCs. nih.govresearchgate.nettandfonline.com A recent study on phenazine-based HTMs for PSCs demonstrated that strategically incorporating electron-withdrawing groups, such as bromine (–Br), can promote dipole formation at perovskite defect sites, leading to prolonged charge separation and potentially higher device efficiency. nih.gov Other research has focused on synthesizing dibenzo[a,c]phenazine (B1222753) derivatives that exhibit blue-green fluorescence and have energy levels suitable for use as n-type or ambipolar materials in optoelectronic devices. chemicalpapers.comresearchgate.net

Role of Phenazine Derivatives in Catalysis and Organic Transformations

The redox-active nature of the phenazine scaffold has led to its exploration in the field of catalysis. Phenazine derivatives are being developed as metal-free organo-photocatalysts, offering a more sustainable alternative to traditional metal-based catalysts.

In photoredox catalysis, a photosensitizer absorbs light to reach an excited state with enhanced redox properties. Dihydrophenazine derivatives, for example, can become strongly reducing in their excited state and have been used as organo-photocatalysts for reactions such as dehalogenation and C–C bond formation. rsc.org Other work has focused on developing phenazine-based donor-acceptor systems (DA1-DA4) for "metal-free" C–N and C–C cross-coupling reactions, demonstrating that the catalytic efficiency can be tuned by modifying the donor strength and substitution pattern. acs.org Phenazine-based chromophores have also been used to photochemically regenerate organic hydride donors, a key step in developing systems for solar energy and light-harvesting applications. acs.org

Beyond photocatalysis, phenazines are also being investigated in electrocatalysis. A novel phenazine-based compound was used as a solid-state redox mediator to achieve decoupled hydrogen and oxygen production during water splitting, a process powered by renewable energy. researchgate.net Furthermore, phenazine derivatives with tailored substituents to enhance solubility are being developed as anolyte materials for high-voltage aqueous and non-aqueous organic redox flow batteries, which are promising for grid-scale energy storage. mdpi.comnih.gov

Structure Activity Relationship Sar Studies of Halogenated Phenazines

Impact of Bromine and Fluorine Substituents on Molecular Conformation and Electronic Properties

The introduction of halogen atoms such as bromine and fluorine onto the phenazine (B1670421) scaffold has profound effects on the molecule's conformation and electronic landscape. These effects are primarily driven by the interplay of two fundamental electronic phenomena: the inductive effect and the resonance effect.

Fluorine, being the most electronegative element, exerts a powerful electron-withdrawing inductive effect (–I effect), which significantly lowers the electron density of the aromatic ring. nih.govnih.gov This C-F bond is the strongest in organic chemistry, contributing to the metabolic stability of the molecule by blocking sites susceptible to oxidative metabolism. nih.govnih.gov Despite its strong inductive pull, fluorine can also participate in a weak, electron-donating resonance effect (+R effect) through its lone pairs. openstax.orgmasterorganicchemistry.com This dual nature influences the molecule's pKa, dipole moment, and binding affinity to biological targets. nih.gov Computational studies have shown that aromatic fluorine substitution can enhance the strength of halogen bonds, a type of noncovalent interaction crucial for ligand-protein binding. researchgate.net

Bromine, while less electronegative than fluorine, also acts as an electron-withdrawing group through induction. libretexts.org However, its larger atomic size and more diffuse lone-pair orbitals result in a weaker resonance effect compared to fluorine. The presence of bromine can influence molecular conformation and provides a site for potential halogen bonding, which can contribute to binding at a protein's active site. nih.govresearchgate.net In a molecule like 2-Bromo-7-fluorophenazine, the combined inductive effects of both halogens would significantly decrease the electron density of the phenazine system, while their resonance effects would slightly counteract this deactivation, particularly at positions ortho and para to the substituents.

Positional Effects of Halogens on Reactivity and Biological Activity

In the context of biological activity, research on halogenated phenazines (HPs) has revealed distinct SAR trends.

Substitution at C2 and C4: Halogenation at the 2- and 4-positions of the 1-hydroxyphenazine (B607933) core is a common strategy that has yielded potent antibacterial analogues. lookchem.com

Substitution at C7: The introduction of substituents at the C7 position has been shown to lead to significant improvements in antibacterial potency against a range of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE). rsc.org For instance, certain 7-substituted HPs demonstrated up to a 30-fold increase in potency compared to the parent compound. rsc.org

Substitution at C8: The synthesis of an 8-bromo-1-hydroxyphenazine has also been reported, indicating that this position is also a target for modification to explore new SARs. lookchem.com

Influence of Electron-Withdrawing and Electron-Donating Groups on Phenazine Scaffold Performance

The performance of the phenazine scaffold can be systematically modulated by introducing various electron-withdrawing groups (EWGs) or electron-donating groups (EDGs).

Electron-Withdrawing Groups (EWGs): Groups like trifluoromethyl (-CF₃), nitro (-NO₂), and halogens (F, Cl, Br) are strong EWGs. They decrease the electron density on the phenazine ring, which can impact the molecule's redox potential and its ability to interact with biological targets. For example, the synthesis of a 6,8-ditrifluoromethyl-HP resulted in a highly potent biofilm-eradicating agent. nih.govrsc.org This analogue also showed enhanced activity against dormant Mycobacterium tuberculosis. rsc.org The strong inductive effect of EWGs generally deactivates the aromatic system. openstax.org

Electron-Donating Groups (EDGs): Groups like hydroxyl (-OH) and amino (-NH₂) are strong EDGs. They increase the electron density of the ring through a powerful resonance effect that outweighs their inductive withdrawal. openstax.org The 1-hydroxyl group, in particular, is a critical moiety in many antibacterial HPs. nih.gov It forms a bidentate chelation site with the adjacent ring nitrogen (N10), enabling the molecule to sequester essential metal ions like iron, leading to bacterial iron starvation. nih.govnih.gov The presence of an amino group, as seen in 2-amino-7-fluorophenazine 5,10-dioxide, can also significantly influence the molecule's biological application, in this case as a bioreductive anticancer agent. nih.gov

The following table summarizes the general effects of these substituent groups on the phenazine scaffold.

| Group Type | Examples | Primary Electronic Effect | Impact on Phenazine Ring | Example Biological Role |

|---|---|---|---|---|

| Electron-Withdrawing (EWG) | -F, -Br, -CF₃, -NO₂ | Inductive Withdrawal (–I) | Decreases electron density; deactivates ring | Enhances antibacterial potency, modulates redox potential |

| Electron-Donating (EDG) | -OH, -NH₂ | Resonance Donation (+R) | Increases electron density; activates ring | Enables metal chelation (e.g., 1-OH), serves as functional group in prodrugs (e.g., -NH₂) |

Design Principles and Optimization Strategies for Novel Halogenated Phenazine Analogs

The development of new halogenated phenazine analogs is guided by several key design principles aimed at enhancing potency, improving selectivity, and overcoming challenges like bacterial resistance.

Prodrug Strategies: A major strategy involves converting active HPs into prodrugs to improve properties like water solubility and reduce potential off-target effects. One approach is to mask the active phenazine by linking it to a trigger moiety, such as a nitroarene group. nih.govrsc.org These prodrugs are designed to be activated by specific bacterial enzymes, like nitroreductases, which are prevalent in many bacterial species, ensuring the targeted release of the active HP agent inside the pathogen. nih.govcncb.ac.cn

Conjugation with Other Molecules: Another optimization strategy is the creation of antibiotic conjugates. For example, linking a halogenated phenazine to a clinically used antibiotic like erythromycin (B1671065) can create a dual-action agent. nih.govnih.govrsc.org This approach aims to leverage the properties of the established antibiotic to alter the physicochemical profile of the HP and potentially achieve synergistic effects. nih.gov

Target-Specific Functionalization: The core mechanism for many antibacterial HPs involves iron starvation, which depends on the 1-hydroxyl group. nih.govnih.gov Optimization strategies often focus on preserving this critical iron chelation moiety while modifying other parts of the phenazine scaffold to enhance potency and evade resistance mechanisms.

Modular Synthesis: Efficient and modular synthetic routes, such as the Wohl-Aue reaction, are employed to rapidly generate a diverse library of HP analogs. lookchem.commorressier.com This allows for systematic exploration of the SAR by varying substituents at different positions on the phenazine core.

Comparative Analysis of this compound with Other Halogenated Phenazines

A comparative analysis of this compound with other structurally related compounds highlights how subtle changes in functional groups can lead to vastly different biological applications.

This compound: This compound is defined by its halogen substituents at the C2 and C7 positions. Lacking the 1-hydroxyl group, it would not be expected to function via the iron-starvation mechanism common to many antibacterial HPs. nih.govnih.gov Its biological activity would therefore depend on other mechanisms, potentially related to the specific electronic properties conferred by the bromo and fluoro groups. Its development would likely focus on applications where redox cycling or other electronic interactions are paramount.

2-Amino-7-fluorophenazine 5,10-dioxide (FNZ): This molecule shares the 7-fluoro substituent but differs significantly with the presence of an amino group at C2 and, crucially, the 5,10-dioxide functionality. nih.govnih.gov The N-oxide groups make FNZ a bioreducible prodrug. It is designed to be selectively activated under the hypoxic (low oxygen) conditions found in solid tumors. nih.gov Reductase enzymes in these environments reduce the N-oxides, converting the prodrug into a cytotoxic agent. Its primary application is in oncology, a completely different therapeutic area from the antibacterial HPs.

7-Bromo-2-hydroxy-phenazine N5,N10-dioxide: This hypothetical compound combines features from both antibacterial and anticancer phenazines. The N-dioxide core suggests it is a bioreducible prodrug, similar to FNZ. The 7-bromo group provides halogenation, while the 2-hydroxy group could potentially act as a metal chelator after the N-oxides are reduced. This structure suggests a potential dual-action agent, where bioreduction unmasks a compound capable of inducing cytotoxicity through mechanisms that could include metal sequestration.

The table below provides a comparative summary of these three compounds based on their structural features and inferred properties.

| Feature | This compound | 2-Amino-7-fluorophenazine 5,10-dioxide | 7-Bromo-2-hydroxy-phenazine N5,N10-dioxide (Inferred) |

|---|---|---|---|

| Core Structure | Phenazine | Phenazine 5,10-dioxide | Phenazine 5,10-dioxide |

| Key Substituents | -Br at C2, -F at C7 | -NH₂ at C2, -F at C7 | -Br at C7, -OH at C2 |

| Prodrug Feature | No | Yes (Bioreducible N-oxides) | Yes (Bioreducible N-oxides) |

| Potential Mechanism | Dependent on electronic properties; non-chelation based | Hypoxia-activated cytotoxic agent nih.gov | Bioreduction followed by potential metal chelation |

| Primary Application Area | To be determined (likely not iron-starvation antibacterial) | Anticancer (hypoxic tumors) nih.gov | Potentially anticancer or antibacterial |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.